3,3'-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide) 3,3'-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20321952
InChI: InChI=1S/C8H14N8O4S4/c1-13(2)23(17,18)15-5-9-7(11-15)21-22-8-10-6-16(12-8)24(19,20)14(3)4/h5-6H,1-4H3
SMILES:
Molecular Formula: C8H14N8O4S4
Molecular Weight: 414.5 g/mol

3,3'-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide)

CAS No.:

Cat. No.: VC20321952

Molecular Formula: C8H14N8O4S4

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

3,3'-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide) -

Specification

Molecular Formula C8H14N8O4S4
Molecular Weight 414.5 g/mol
IUPAC Name 3-[[1-(dimethylsulfamoyl)-1,2,4-triazol-3-yl]disulfanyl]-N,N-dimethyl-1,2,4-triazole-1-sulfonamide
Standard InChI InChI=1S/C8H14N8O4S4/c1-13(2)23(17,18)15-5-9-7(11-15)21-22-8-10-6-16(12-8)24(19,20)14(3)4/h5-6H,1-4H3
Standard InChI Key IOKYWQFUXNFSAR-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)N1C=NC(=N1)SSC2=NN(C=N2)S(=O)(=O)N(C)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Identification

The compound is systematically named 3-[[1-(dimethylsulfamoyl)-1,2,4-triazol-3-yl]disulfanyl]-N,N-dimethyl-1,2,4-triazole-1-sulfonamide under IUPAC conventions . Its CAS registry number, 247236-09-5 , serves as the primary identifier across chemical databases. Alternative designations include SCHEMBL5201375 and SY363474 , though these are less commonly utilized in peer-reviewed literature.

Molecular Architecture

The molecule features two 1,2,4-triazole rings connected by a disulfide (-S-S-) bridge, with each triazole substituted at the 1-position by a dimethylsulfonamide group (-N(SO₂)(CH₃)₂) . This configuration is represented in the SMILES notation:
CN(C)S(=O)(=O)N1C=NC(=N1)SSC2=NN(C=N2)S(=O)(=O)N(C)C .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₄N₈O₄S₄
Molecular Weight414.5 g/mol
Exact Mass414.002075 Da
LogP (Partition Coefficient)-0.63
Hydrogen Bond Donors0
Hydrogen Bond Acceptors12

Synthesis and Manufacturing

Synthetic Pathways

While direct synthesis protocols for this compound remain sparsely documented, analogous routes for related triazole-sulfonamides suggest a multi-step approach :

  • Condensation-Cyclization: Aminoguanidine bicarbonate reacts with carboxylic acid derivatives to form 3-amino-1H-1,2,4-triazoles .

  • Sulfonylation: The triazole intermediates undergo nucleophilic substitution with sulfonyl chlorides in acetonitrile or DMF, yielding sulfonamide derivatives .

  • Oxidative Coupling: Thiol-containing intermediates are oxidized to form the critical disulfide (-S-S-) bridge .

This method typically achieves moderate yields (50–62%) , consistent with the steric challenges of incorporating dual sulfonamide and disulfide groups.

Industrial Production

Commercial synthesis prioritizes scalability and cost-efficiency:

  • Purity: 98% technical grade

  • Packaging: 30 kg polyethylene-lined woven bags

  • Output: 300 metric tons/month

Physicochemical Properties

Stability and Reactivity

The compound demonstrates remarkable thermal stability, with a boiling point of 671.4±38.0°C and flash point at 359.9±26.8°C . Its low vapor pressure (0.0±2.1 mmHg at 25°C) minimizes volatility risks, while the LogP of -0.63 suggests moderate hydrophilicity, advantageous for aqueous formulation.

Table 2: Thermodynamic and Physical Properties

ParameterValueMethod/Source
Density1.8±0.1 g/cm³Experimental
Refractive Index1.771Calculated
Melting PointNot reported-
Solubility in WaterLow (qualitative)Structural analogy

Biological Activities and Applications

Agricultural Fungicide

As the key intermediate for indazolamide-class fungicides , this compound inhibits fungal dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis . Field trials demonstrate efficacy against Phytophthora infestans and Botrytis cinerea, though specific MIC values remain proprietary.

Recent Research and Development

Molecular Docking Studies

In silico models predict strong binding to Candida CYP51 (ΔG = -9.8 kcal/mol) , comparable to fluconazole (-10.2 kcal/mol). The disulfide bridge may enhance membrane permeability by interacting with lipid bilayer thiol groups .

Formulation Innovations

Microencapsulation in chitosan-alginate matrices improves field persistence by 40% compared to wettable powders .

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